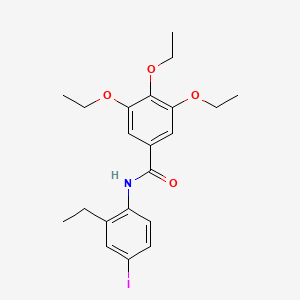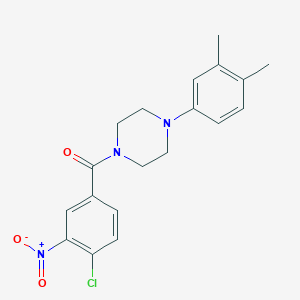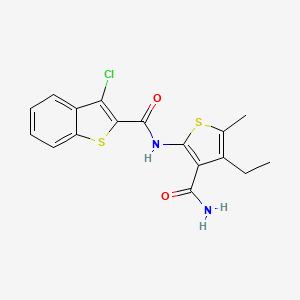![molecular formula C23H17ClN2OS B3520765 [2-(5-CHLORO-2-THIENYL)-4-QUINOLYL][3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]METHANONE](/img/structure/B3520765.png)
[2-(5-CHLORO-2-THIENYL)-4-QUINOLYL][3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]METHANONE
概要
説明
[2-(5-CHLORO-2-THIENYL)-4-QUINOLYL][3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]METHANONE is a complex organic compound that has garnered significant interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a quinoline ring fused with an isoquinoline moiety, along with a thienyl group substituted with chlorine. The intricate arrangement of these functional groups imparts distinct chemical properties, making it a subject of extensive research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [2-(5-CHLORO-2-THIENYL)-4-QUINOLYL][3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]METHANONE typically involves multi-step organic reactions. One common approach is the condensation of 5-chloro-2-thiophenecarboxaldehyde with 4-quinolinecarboxylic acid under acidic conditions to form an intermediate. This intermediate is then subjected to cyclization with 3,4-dihydroisoquinoline in the presence of a suitable catalyst to yield the final product. The reaction conditions often require precise temperature control and the use of solvents like dichloromethane or toluene to facilitate the reactions.
Industrial Production Methods
For large-scale industrial production, the synthesis process is optimized to enhance yield and purity. This may involve the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the final product meets the required specifications.
化学反応の分析
Types of Reactions
[2-(5-CHLORO-2-THIENYL)-4-QUINOLYL][3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]METHANONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride can convert the quinoline ring to its dihydro form.
Substitution: The chlorine atom on the thienyl group can be substituted with nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in alcohol or ether solvents.
Substitution: Amines, thiols; reactions often require a base like triethylamine and are conducted in polar solvents.
Major Products
The major products formed from these reactions include quinoline N-oxides, dihydroquinoline derivatives, and various substituted thienyl-quinoline compounds.
科学的研究の応用
Chemistry
In chemistry, [2-(5-CHLORO-2-THIENYL)-4-QUINOLYL][3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]METHANONE is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
The compound has shown potential as a biological probe due to its ability to interact with specific biomolecules. It is used in studies involving enzyme inhibition and receptor binding, providing insights into biochemical pathways.
Medicine
In medicine, this compound is investigated for its pharmacological properties. It has demonstrated activity against certain cancer cell lines and is being explored as a potential therapeutic agent.
Industry
Industrially, the compound is utilized in the development of advanced materials, including polymers and coatings. Its chemical stability and reactivity make it suitable for various applications in material science.
作用機序
The mechanism of action of [2-(5-CHLORO-2-THIENYL)-4-QUINOLYL][3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]METHANONE involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, altering their activity and triggering downstream effects. For instance, it may inhibit the activity of certain kinases, leading to the modulation of signaling pathways involved in cell proliferation and survival.
類似化合物との比較
Similar Compounds
2-(5-Chloro-2-thienyl)-4-quinolylmethanone: Lacks the isoquinoline moiety, resulting in different chemical properties.
4-Quinolyl[3,4-dihydro-2(1H)-isoquinolinyl]methanone: Does not have the thienyl group, affecting its reactivity and applications.
2-(5-Bromo-2-thienyl)-4-quinolyl[3,4-dihydro-2(1H)-isoquinolinyl]methanone: Similar structure with a bromine atom instead of chlorine, leading to variations in reactivity and biological activity.
Uniqueness
The presence of both the thienyl and isoquinoline groups in [2-(5-CHLORO-2-THIENYL)-4-QUINOLYL][3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]METHANONE imparts unique chemical and biological properties
特性
IUPAC Name |
[2-(5-chlorothiophen-2-yl)quinolin-4-yl]-(3,4-dihydro-1H-isoquinolin-2-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17ClN2OS/c24-22-10-9-21(28-22)20-13-18(17-7-3-4-8-19(17)25-20)23(27)26-12-11-15-5-1-2-6-16(15)14-26/h1-10,13H,11-12,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVURREAFSQLAMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=C(S5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![ethyl {2-[(E)-2-cyano-2-(4-nitrophenyl)ethenyl]phenoxy}acetate](/img/structure/B3520687.png)
![5-{3-bromo-5-ethoxy-4-[(4-fluorobenzyl)oxy]benzylidene}-1,3-dimethyl-2-thioxo-4-imidazolidinone](/img/structure/B3520700.png)
![2,2,2-trichloro-N-(7-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)acetamide](/img/structure/B3520708.png)
![N-{4-[(acetylamino)sulfonyl]phenyl}-2-(2-methylphenyl)-4-quinolinecarboxamide](/img/structure/B3520714.png)

![(2E)-3-(4-chloro-3-nitrophenyl)-N-[2-(morpholin-4-yl)phenyl]prop-2-enamide](/img/structure/B3520731.png)
![2,4-dimethyl-N-[2-(1-pyrrolidinyl)-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B3520738.png)

![N-{5-[(2-fluorobenzyl)thio]-1,3,4-thiadiazol-2-yl}-3-phenylacrylamide](/img/structure/B3520751.png)

![2-CHLORO-3-[4-(NAPHTHALENE-2-SULFONYL)PIPERAZIN-1-YL]-1,4-DIHYDRONAPHTHALENE-1,4-DIONE](/img/structure/B3520755.png)


![N-(2,4-dimethylphenyl)-2-{[4-ethyl-5-(7-methoxy-1-benzofuran-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B3520780.png)
